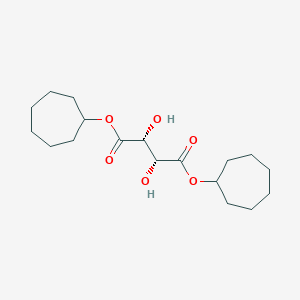![molecular formula C7H9F3N3OP B14432059 N-[3-(Trifluoromethyl)phenyl]phosphoric triamide CAS No. 77055-83-5](/img/structure/B14432059.png)
N-[3-(Trifluoromethyl)phenyl]phosphoric triamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Trifluoromethyl)phenyl]phosphoric triamide is a compound that belongs to the class of phosphoric triamidesThe presence of the trifluoromethyl group in the phenyl ring enhances the compound’s stability and reactivity, making it a valuable substance for scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trifluoromethyl)phenyl]phosphoric triamide typically involves the reaction of 3-(trifluoromethyl)aniline with phosphoric triamide precursors under controlled conditions. One common method includes the use of a reflux condenser and a magnetic stirring bar in a flame-dried capped round-bottom flask. The reaction is carried out in the presence of triethylamine and anhydrous toluene as the solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for higher yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Trifluoromethyl)phenyl]phosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide, and catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized phosphoric triamide derivatives, while substitution reactions can produce a variety of substituted phenyl phosphoric triamides .
Wissenschaftliche Forschungsanwendungen
N-[3-(Trifluoromethyl)phenyl]phosphoric triamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a catalyst in polymerization processes.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[3-(Trifluoromethyl)phenyl]phosphoric triamide involves its ability to form strong hydrogen bonds with electron-rich substances such as anions. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for specific targets. The molecular targets and pathways involved include hydrogen bonding interactions with anions and other electron-rich species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-[3-(Trifluoromethyl)phenyl]phosphoric triamide include other phosphoric triamides with different substituents on the phenyl ring, such as:
- N,N’,N’'-tris[3,5-bis(trifluoromethyl)phenyl]phosphoric triamide
- Phosphoric triamides with alkyl substituents
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring high-performance materials and reagents .
Eigenschaften
CAS-Nummer |
77055-83-5 |
|---|---|
Molekularformel |
C7H9F3N3OP |
Molekulargewicht |
239.13 g/mol |
IUPAC-Name |
N-diaminophosphoryl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H9F3N3OP/c8-7(9,10)5-2-1-3-6(4-5)13-15(11,12)14/h1-4H,(H5,11,12,13,14) |
InChI-Schlüssel |
ZKVJHXYEVLGYHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NP(=O)(N)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14431976.png)
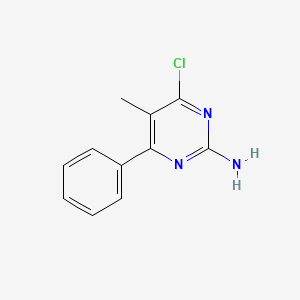
![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene](/img/structure/B14431982.png)
![N~2~,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14431983.png)

![2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14431995.png)
![N-[(4'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14431999.png)

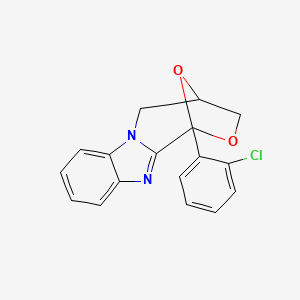
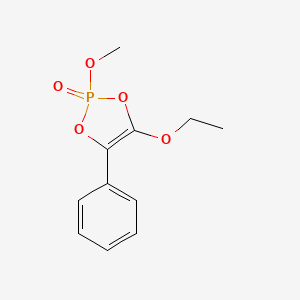
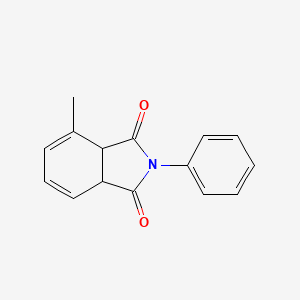
![7-Chloro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14432049.png)
![4-[Nitroso(4-oxopentyl)amino]butanoic acid](/img/structure/B14432053.png)
